PEG12 Linker Length Confers Distinct EC50 Potency Profile in HIV-1 Entry Inhibition Assay
In a head-to-head comparison of PEG-linker lengths in a peptide-based inhibitor of HIV-1 entry, the PEG12 variant (AP3P12W) exhibited an EC50 of 2.41 ± 0.39 nM, significantly different from both the PEG8 variant (0.53 ± 0.17 nM) and the PEG16 variant (4.03 ± 0.76 nM) [1]. This demonstrates that PEG12 occupies a distinct activity niche, offering an intermediate potency profile that may be optimal for balancing efficacy and other drug-like properties.
| Evidence Dimension | EC50 (nM) in HIV-1 BaL strain entry inhibition assay |
|---|---|
| Target Compound Data | 2.41 ± 0.39 nM (PEG12-TAKW conjugate) |
| Comparator Or Baseline | PEG8-TAKW: 0.53 ± 0.17 nM; PEG16-TAKW: 4.03 ± 0.76 nM; PEG24-TAKW: 8.98 ± 0.91 nM |
| Quantified Difference | PEG12 shows 4.5-fold lower potency than PEG8 but 1.7-fold higher potency than PEG16 |
| Conditions | CEMx174 5.25 M7 cells expressing CCR5 and CXCR4, infected with HIV-1 BaL strain (subtype B, R5); assay performed in triplicate |
Why This Matters
Selecting the appropriate PEG linker length is not arbitrary; PEG12 provides a distinct activity profile that may be preferable when PEG8 yields excessive potency-related toxicity or when longer linkers compromise activity.
- [1] Wang, C., et al. (2023). Design of Potent D-Peptide HIV-1 Entry Inhibitors with Enhanced Proteolytic Stability and Broad Antiviral Activity. Viruses, 15(5), 1038. Table 1. doi: 10.3390/v15051038 View Source
